Methyl 3-oxododecanoate
Description
Contextualizing Methyl 3-Oxododecanoate (B1238196) within β-Keto Ester Chemistry
Methyl 3-oxododecanoate is structurally defined as a methyl ester of a 12-carbon chain with a ketone functional group at the C-3 position. ontosight.ainih.gov This arrangement places it squarely within the class of β-keto esters, compounds renowned for their synthetic versatility. fiveable.memcat-review.org
The key to the reactivity of β-keto esters lies in the acidity of the α-hydrogens (the protons on the carbon atom situated between the ketone and ester groups). mcat-review.org These hydrogens are significantly more acidic than those in simple ketones or esters because the resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized over both the ketone and ester carbonyl groups. fiveable.memcat-review.org This resonance-stabilized enolate is an excellent nucleophile, readily participating in a wide array of carbon-carbon bond-forming reactions. fiveable.me
A cornerstone reaction for the synthesis of β-keto esters, including this compound, is the Claisen condensation. uomustansiriyah.edu.iqwikipedia.org This reaction involves the base-mediated condensation of two ester molecules. wikipedia.orglibretexts.org In a "crossed" or "mixed" Claisen condensation, two different esters can be used. libretexts.orglscollege.ac.in For instance, this compound can be synthesized from the reaction of an ester like methyl acetate (B1210297) and an ester of decanoic acid. ontosight.ai Another common synthetic route involves the reaction of a precursor like lauroyl chloride with Meldrum's acid, followed by reflux in methanol. researchgate.netcam.ac.uk
Once formed, this compound can undergo various characteristic reactions of β-keto esters. These include:
Alkylation: The acidic α-proton can be removed by a base, and the resulting enolate can be alkylated by reacting with an alkyl halide. aklectures.com
Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to form the corresponding β-keto acid, which is often unstable and readily undergoes decarboxylation (loss of CO2) to yield a ketone. aklectures.com
Heterocycle Synthesis: The reactive nature of β-keto esters makes them valuable starting materials for the synthesis of various heterocyclic compounds like furans, oxazoles, and 1,2,3-triazoles. uwindsor.canih.gov
This inherent reactivity makes this compound and its chemical cousins powerful intermediates in organic synthesis. nih.govevitachem.com
| Property | Value | Source |
| Molecular Formula | C13H24O3 | nih.gov |
| Molecular Weight | 228.33 g/mol | nih.gov |
| Appearance | Colorless liquid | ontosight.ai |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and hexane. | ontosight.ai |
Historical Perspectives and Early Academic Investigations of this compound
The chemistry of β-keto esters has been a subject of study since the late 19th century, with Rainer Ludwig Claisen's first publication on the condensation reaction that now bears his name in 1887. wikipedia.orglscollege.ac.in While early research focused on simpler β-keto esters like ethyl acetoacetate, the fundamental principles established were applicable to longer-chain analogues like this compound.
Early investigations into long-chain β-keto esters were often linked to the study of fatty acid metabolism and synthesis. These compounds were recognized as potential intermediates in biological pathways. ontosight.ai For example, a 1944 paper in the Journal of the American Chemical Society described a new synthesis for β-keto esters of the type RCOCH2COOC2H5, highlighting the ongoing interest in developing methods to access these structures. acs.org
Research from the 1980s further demonstrates the use of this compound as a building block in organic synthesis. A 1984 publication in Carlsberg Research Communications mentions the compound, and other work from that period shows its use in preparing more complex molecules, such as insect pheromones, by reacting its enolate with other chemical species. chiralen.comoup.comoup.com These studies underscore its value as a readily available C12 building block for constructing larger carbon skeletons.
Significance of this compound as a Model Compound in Chemical Biology
In the field of chemical biology, this compound serves as a valuable model compound and synthetic precursor for studying and manipulating biological systems. Its structure is related to biologically important molecules, particularly those involved in bacterial communication and fatty acid metabolism. ontosight.aifoodb.ca
A significant area of research is its connection to quorum sensing (QS) in bacteria. QS is a cell-to-cell communication process that relies on the production and detection of signaling molecules called autoinducers, many of which are N-acyl-L-homoserine lactones (AHLs). mdpi.com The acyl chain of these AHLs can be structurally similar to the carbon backbone of this compound. For instance, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is a key signaling molecule for the pathogenic bacterium Pseudomonas aeruginosa. mdpi.com
Researchers have used this compound as a starting material to synthesize AHL analogues and probes to study the QS system. cam.ac.uk For example, it has been used in the synthesis of biotinylated chemical probes designed to identify the molecular targets of compounds that inhibit virulence factor production in P. aeruginosa. mdpi.com Furthermore, this compound itself has been studied as a substrate for enzymes involved in QS. A novel acylase from Actinoplanes utahensis was shown to be capable of synthesizing various AHLs, including 3-oxo-substituted versions, using acyl donors like this compound. mdpi.com This enzymatic synthesis represents an interesting alternative to chemical methods for producing these important biological signaling molecules. mdpi.com
| Biological Context | Research Application of this compound | Reference |
| Bacterial Quorum Sensing | Precursor for synthesizing N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) analogues and probes. | cam.ac.uk |
| Enzymology | Substrate for acylase enzymes in the enzymatic synthesis of AHLs. | mdpi.com |
| Fatty Acid Metabolism | Investigated as a potential intermediate in fatty acid biosynthesis. | ontosight.ai |
| Antimicrobial Research | Found to have inhibitory effects on the growth of certain microorganisms. | ontosight.ai |
Overview of Current Research Trajectories for this compound
Current research continues to leverage the unique chemical properties of this compound for a variety of applications, from the development of novel synthetic methods to its use in creating complex molecular architectures and biological tools.
Recent synthetic chemistry research has demonstrated the utility of this compound as a versatile building block. For example, it has been employed in a tandem annulation reaction to construct highly functionalized carbazole (B46965) derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.gov In this work, this compound was reacted with a 2-nitrocinnamaldehyde (B74183) to yield the desired carbazole structure in good yield. nih.gov
The compound also features in modern studies of metabolism and biosynthesis. In a 2022 study investigating a widespread acyl-homoserine lactone synthase, this compound was used as a precursor to synthesize methyl 3R-hydroxydodecanoate via an enantioselective reduction. biorxiv.org This synthesized standard was crucial for determining the stereochemistry of a novel, naturally produced quorum sensing signal. biorxiv.org Similarly, a 2023 study on metabolites from a marine-derived fungus identified a related compound, methyl 11-hydroxy-4-oxododecanoate, further highlighting the presence of such structures in natural products. tandfonline.com
Moreover, the fundamental reactivity of β-keto esters, including this compound, is being refined with greener and more efficient synthetic protocols. Research into transesterification reactions under solvent-free and catalyst-free conditions aims to make the synthesis of various β-keto esters more environmentally benign. researchgate.netnih.gov These advancements ensure that compounds like this compound will remain accessible and important tools for chemists and biologists.
Structure
3D Structure
Properties
CAS No. |
76835-64-8 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 3-oxododecanoate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h3-11H2,1-2H3 |
InChI Key |
FHTQHJAYSZFNSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CC(=O)OC |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)OC |
Other CAS No. |
76835-64-8 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Oxododecanoate and Its Analogues
Chemical Synthesis Approaches for Methyl 3-Oxododecanoate (B1238196)
The synthesis of Methyl 3-oxododecanoate can be broadly categorized into condensation reactions, oxidation-based strategies, and transition metal-catalyzed processes. These methods provide versatile pathways to this important chemical compound.
Condensation Reactions in this compound Synthesis
Condensation reactions are a cornerstone in the formation of β-keto esters. These reactions typically involve the coupling of two smaller molecules with the elimination of a simple molecule, such as water or an alcohol.
A prominent method for synthesizing β-keto esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). orgsyn.orgnih.gov This approach is considered a variation of the malonic ester synthesis. orgsyn.org The process generally involves two main steps. orgsyn.org First, a carboxylic acid or its derivative, such as an acyl chloride, is condensed with Meldrum's acid to form an acyl Meldrum's acid. orgsyn.orgresearchgate.net For instance, lauroyl chloride can be reacted with Meldrum's acid in the presence of pyridine (B92270). researchgate.net
This intermediate is then subjected to alcoholysis, typically by refluxing in an alcohol like methanol, to yield the desired methyl β-keto ester. orgsyn.orgresearchgate.net The products are often purified by distillation. orgsyn.org This method has been successfully applied to the synthesis of various fatty β-ketoesters from fatty acids using coupling agents like N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netrsc.org
A specific synthesis of this compound involves reacting lauroyl chloride with Meldrum's acid and pyridine in dichloromethane (B109758), followed by refluxing with methanol. researchgate.net
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group, such as a β-keto ester. wikipedia.orgjove.com The reaction is typically catalyzed by a weak base, like an amine. wikipedia.orgjove.com While direct synthesis of this compound via Knoevenagel condensation is less common, the principles of this reaction are fundamental to C-C bond formation in related syntheses.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. byjus.compearson.com For the reaction to proceed, at least one of the reagents must be enolizable. byjus.com The classic Claisen condensation involves the self-condensation of an ester. A crossed Claisen condensation occurs between two different esters or an ester and a ketone. byjus.com The synthesis of β-keto esters from esters and aldehydes has limitations in varying substituents. nih.gov
A general method for synthesizing β-keto esters involves the reaction of a ketone with dimethyl or ethyl carbonate in the presence of a strong base. nih.gov However, this method can require long reaction times and an excess of reagents. nih.gov
Oxidation-Based Strategies for this compound Production
Oxidation reactions provide an alternative route to β-keto esters. One documented method for the synthesis of this compound is through the oxidation of methyl dodecanoate (B1226587). ontosight.ai Another general approach involves the oxidation of secondary alcohols to ketones. While not directly applied to this compound in the provided context, the oxidation of β-hydroxy esters is a plausible synthetic step. For instance, manganese(II) oxidizing bacteria have been used as whole-cell catalysts for the α-hydroxylation of β-keto esters, demonstrating the potential of oxidative transformations in this class of compounds. mdpi.com
It is important to note that some oxidative cleavage methods for β-keto esters can lead to α-keto esters and 1,2-diketones, which represents a different synthetic outcome. organic-chemistry.org
Transition Metal-Catalyzed Syntheses Involving this compound Precursors
Transition metal catalysis offers powerful and selective methods for the synthesis of complex organic molecules, including β-keto esters.
The reaction of methyl diazoacetate with aldehydes in the presence of a transition metal catalyst is an effective method for producing β-keto esters. rsc.orgorganic-chemistry.org Metal-exchanged clays, particularly those containing rhodium and copper, have been shown to catalyze the reaction between methyl diazoacetate and various aldehydes, affording the corresponding β-keto esters in high yields. rsc.org The reaction proceeds through the formation of a metallocarbene from methyl diazoacetate, which then reacts with the aldehyde. rsc.org
Other catalysts, such as molybdenum(VI) dichloride dioxide and niobium pentachloride, have also been successfully employed for the condensation of aldehydes with ethyl diazoacetate to yield β-keto esters under mild conditions. organic-chemistry.org Lewis acids like tin(II) chloride can also facilitate the coupling of aldehydes with ethyl diazoacetate. researchgate.net Furthermore, the reaction of ethyl diazoacetate with ketones, catalyzed by Lewis acids like boron trifluoride, can produce β-keto esters. cdnsciencepub.com
Cross-Coupling Reactions with Enol Tosylates derived from this compound
Enol tosylates derived from β-keto esters like this compound are effective partners in cross-coupling reactions. thieme-connect.comresearchgate.net These reactions, often catalyzed by transition metals, allow for the formation of carbon-carbon bonds with high stereoselectivity. thieme-connect.comresearchgate.net Iron-catalyzed cross-coupling of Grignard reagents with (E)- and (Z)-enol tosylates, for instance, yields a variety of trisubstituted α,β-unsaturated methyl esters with retention of the original stereochemistry. thieme-connect.com This method is advantageous due to the low cost and toxicity of iron catalysts. thieme-connect.com
The enol tosylates themselves can be readily prepared from the parent β-keto ester. thieme-connect.comtcichemicals.com For example, methyl (Z)-3-(p-toluenesulfonyloxy)but-2-enoate is a useful building block for stereoselective cross-coupling reactions such as Negishi or Sonogashira couplings. tcichemicals.comtcichemicals.com These reactions proceed with retention of the alkene geometry, providing access to specific stereoisomers. tcichemicals.comtcichemicals.com The Suzuki-Miyaura cross-coupling is another powerful tool in this context, enabling the synthesis of (Z)-3-aryl-2-butenoates from the corresponding (Z)-enol tosylate with excellent stereoretention. orgsyn.org
Table 1: Examples of Cross-Coupling Reactions with Enol Tosylates
| Enol Tosylate Reactant | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Methyl (Z)-3-(p-toluenesulfonyloxy)but-2-enoate | Organozinc reagent | Palladium catalyst | Substituted butenoate | tcichemicals.comtcichemicals.com |
| Methyl (Z)-3-(p-toluenesulfonyloxy)but-2-enoate | Terminal alkyne | Palladium/Copper catalyst | Alkynyl-substituted butenoate | tcichemicals.comtcichemicals.com |
| (E)- and (Z)-enol tosylates from methyl β-keto esters | Grignard reagents | Iron(III) chloride | (E)- and (Z)-trisubstituted α,β-unsaturated methyl esters | thieme-connect.com |
| (Z)-enol tosylate from methyl acetoacetate | Phenylboronic acid | Palladium(II) acetate (B1210297) | Methyl (Z)-3-phenyl-2-butenoate | orgsyn.org |
Multi-Component Reactions Incorporating this compound Building Blocks
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov While specific examples directly incorporating this compound are not prevalent in the searched literature, the principles of MCRs can be applied to β-keto esters in general. For instance, the Hantzsch reaction classically involves a β-ketoester, an aldehyde, and ammonia (B1221849) to synthesize 1,4-dihydropyridines. beilstein-journals.org The Biginelli reaction is another example, producing 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a urea, and a β-ketoester like ethyl acetoacetate. beilstein-journals.org These reactions highlight the potential for this compound to serve as a key building block in the diversity-oriented synthesis of complex heterocyclic structures. rug.nl
Biosynthetic and Enzymatic Production of this compound and Related Compounds
Nature offers sophisticated pathways for the synthesis of β-keto esters and their derivatives, which can be harnessed for biotechnological production.
Microbial Fermentation Pathways for β-Keto Esters including this compound
Microbial fermentation is a promising avenue for the production of β-keto esters and their corresponding chiral hydroxy esters. researchgate.netscirp.org Various microorganisms, including baker's yeast (Saccharomyces cerevisiae) and other yeasts like Kluyveromyces marxianus, are known to reduce β-keto esters to their corresponding β-hydroxy esters, often with high enantioselectivity. researchgate.netscielo.br However, for medium-chain oxo acids, such as 3-oxoundecanoic to 3-oxotetradecanoic acids, inhibition of microbial fermentation has been observed, which can limit the efficiency of this process for producing compounds like this compound. researchgate.net
Engineered microbial systems offer a way to overcome these limitations. For example, Escherichia coli has been engineered to produce various esters by co-fermenting glucose with different carboxylic acids. nih.gov By introducing and optimizing specific enzymatic pathways, it is possible to channel metabolic flux towards the desired β-keto ester product. nih.gov The use of specific enzymes, such as reductases from various microbial sources, can also be employed for the stereoselective reduction of β-keto esters. researchgate.net
Table 2: Microbial Systems for β-Keto Ester Biotransformation
| Microorganism/Enzyme System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (baker's yeast) | Short- to long-chain β-keto acids | Optically active β-hydroxy acids | Inhibition observed for medium-chain oxo acids. | researchgate.net |
| Kluyveromyces marxianus | Various β-ketoesters | (R)- and (S)-β-hydroxyesters | Product configuration depends on substrate structure. | scielo.br |
| Engineered Escherichia coli | Glucose and various carboxylates | Various acetate and propionate (B1217596) esters | Demonstrates platform for ester biosynthesis. | nih.gov |
| Escherichia coli expressing YqhE reductase | Ethyl 2-methylacetoacetate | Ethyl (2R)-methyl-(3S)-hydroxybutanoate | Links ascorbate (B8700270) production enzyme to stereoselective β-keto ester reduction. | researchgate.net |
Role of Fatty Acid Synthase in 3-Oxododecanoate Biosynthesis
3-Oxododecanoic acid is a naturally occurring intermediate in fatty acid biosynthesis in many organisms, including humans. hmdb.cabasys2.caumaryland.edu The biosynthesis is carried out by the multi-enzyme complex, fatty acid synthase (FAS). hmdb.cabasys2.ca The process involves the sequential condensation of malonyl-CoA units with a growing acyl chain. basys2.caumaryland.edu Specifically, 3-oxododecanoic acid is formed from malonic acid through the action of several enzymes, including 3-oxoacyl-[acyl-carrier-protein] synthase and beta-ketoacyl-acyl-carrier-protein synthase II. basys2.caumaryland.edufoodb.ca Within the FAS complex, 3-oxododecanoic acid can be further processed, for example, by being converted to (R)-3-hydroxydodecanoic acid. hmdb.ca
Engineered Biosynthetic Routes for this compound Analogues
Metabolic engineering provides powerful tools to create novel biosynthetic pathways for the production of analogues of this compound. By introducing genes from different organisms into a host like E. coli, it is possible to assemble new pathways for the synthesis of desired molecules. biorxiv.orgnih.gov For instance, the production of 3-methyl-1-butanol in E. coli was achieved by leveraging the host's amino acid biosynthetic pathways and introducing key enzymes to convert a 2-keto acid intermediate to the final alcohol product. nih.gov
This modular approach allows for the combination of different enzymatic steps to produce a wide range of compounds. nih.gov For example, a synthetic pathway was developed to convert isopentenyl pyrophosphate (IPP), a common metabolic precursor, into various C5 alcohols. researchgate.net By optimizing the expression of pathway genes and redirecting metabolic flux, the production of target molecules can be significantly enhanced. nih.govmdpi.com Such strategies could be adapted to produce a variety of analogues of this compound by manipulating the fatty acid biosynthesis pathway and introducing specific tailoring enzymes.
Derivatization and Functionalization Strategies Employing this compound
The chemical structure of this compound, with its ketone and ester functionalities, makes it a versatile starting material for the synthesis of other molecules. Derivatization is often employed to enhance the volatility and improve the chromatographic separation of compounds for analysis by gas chromatography-mass spectrometry (GC-MS). gcms.cz Common derivatization strategies for ketones include the formation of oximes with reagents like o-alkylhydroxylamine HCl. gcms.cz For the ester group, transesterification can be performed, for example, using methanolic HCl to form the methyl ester if the starting material is the free acid or a different ester. researchgate.net
The ketone moiety can undergo reduction to the corresponding alcohol, while the ester can be hydrolyzed to the carboxylic acid or converted to an amide. More complex derivatization can involve reactions at the α-carbon, which is activated by the two adjacent carbonyl groups. For example, diazo transfer reactions can be used to introduce a diazo group at the α-position, as has been demonstrated with this compound to produce methyl 2-diazo-3-oxododecanoate. thieme-connect.de This diazo compound is a versatile intermediate for further chemical transformations.
Table 3: Common Derivatization Reactions for β-Keto Esters
| Functional Group | Reagent | Product | Purpose | Reference |
|---|---|---|---|---|
| Ketone | o-Alkylhydroxylamine HCl | Oxime | GC analysis | gcms.cz |
| Ester | Methanolic HCl | Methyl ester | GC analysis | researchgate.net |
| α-Methylene | Mesyl azide (B81097) (MsN₃) | α-Diazo-β-keto ester | Synthetic intermediate | thieme-connect.de |
| Ester | Amines | Amide | Synthesis of new compounds | |
| Ketone | Sodium borohydride | β-Hydroxy ester | Synthesis of chiral alcohols | scielo.br |
Conversion to Long-Chain Ketones (e.g., Pheromones)
The transformation of β-keto esters like this compound into long-chain ketones is a valuable synthetic strategy, particularly for the synthesis of insect pheromones. One established method involves the ketonization of esters. This process can be carried out using catalysts containing iron, silicon, chromium, and potassium oxides in a flow system at elevated temperatures. pjoes.com For instance, the ketonization of methyl n-dodecylate, a related long-chain ester, proceeds over an iron oxide catalyst to yield ketones. pjoes.com The reaction mechanism can involve the bimolecular condensation of initially formed aldehydes to esters and subsequently to ketones. pjoes.com
Another approach utilizes the Wittig reaction. For example, methyl 12-oxododecanoate (B1258333) has been used in the synthesis of geometrically isomeric methyl 12,15-octadecadienoates through a Wittig reaction with cis- or trans-3-hexenyltriphenylphosphonium bromide. researchgate.net This highlights the utility of oxo-esters in building complex long-chain molecules with specific double bond stereochemistry, a common feature in pheromones.
The conversion of methyl ketones to esters and carboxylic acids can also be achieved through a two-step process using o-phthalaldehyde (B127526) as an oxidant. rsc.org This method involves the oxidation of the methyl group to an indanone, which then acts as a leaving group in a retro-Claisen condensation. rsc.org While this is described for aromatic methyl ketones, the principle of transforming a ketone functionality is relevant.
Synthesis of Heterocyclic Compounds Utilizing this compound as a Precursor
This compound and similar β-keto esters are valuable starting materials for the synthesis of a variety of heterocyclic compounds. The presence of both a ketone and an ester functional group allows for reactions with various nucleophiles to form ring structures. For example, 3-oxobutanamides, which share the β-keto amide structural motif, are used to synthesize pyridine, thiophene, diazepine, and thiazole (B1198619) derivatives. researchgate.net
A general strategy for synthesizing heterocyclic compounds from β-keto esters involves the initial reaction at one of the carbonyl groups, followed by an intramolecular cyclization. The specific type of heterocycle formed depends on the nature of the reacting nucleophile and the reaction conditions.
Introduction of Chirality in this compound Derivatives
The introduction of chirality into molecules derived from this compound is crucial for applications where specific stereoisomers are required, such as in the synthesis of natural products and pharmaceuticals. One common approach is the diastereoselective alkylation of chiral oxazolidinones. This method has been successfully used in the large-scale preparation of ethyl (R)-5-methyl-3-oxo octanoate, demonstrating that a chiral auxiliary can effectively control the stereochemistry of a newly formed stereocenter. researchgate.net
Another strategy involves the use of chiral catalysts in reactions involving the β-keto ester. For example, chiral surfactant-type catalysts have been developed for the enantioselective reduction of long-chain aliphatic ketoesters in water. amazonaws.com This method allows for the creation of chiral alcohols from prochiral ketones with high enantioselectivity.
Furthermore, diastereoselective control can be achieved in annulation reactions. For instance, a base-catalyzed Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles can produce polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov The stereochemical outcome is often governed by the formation of a thermodynamically favored chair-like transition state during the cyclization step. nih.gov
Modifications at the Ester and Ketone Functionalities
The ester and ketone functionalities of this compound are key to its synthetic versatility, allowing for a wide range of chemical modifications.
The ester group can be hydrolyzed to the corresponding carboxylic acid. For example, saponification of a protected this compound derivative with subsequent acidification yields the carboxylic acid. cam.ac.uk This carboxylic acid can then be further functionalized, for instance, by converting it to an acid bromide, which is a reactive intermediate for amide bond formation. cam.ac.uk
The ketone group is also a site for various transformations. It can be protected, for example, as a ketal using trimethyl orthoformate and ethylene (B1197577) glycol. cam.ac.uk This protection strategy is useful when other parts of the molecule need to be modified under conditions that would affect the ketone. The ketone can also undergo reduction to a secondary alcohol, as will be discussed in more detail in the following section.
Furthermore, both the ester and ketone groups can be involved in cyclization reactions. For example, the synthesis of coumarin (B35378) derivatives can be achieved by reacting a β-keto ester with a phenol (B47542) derivative, such as 3,5-dimethoxyphenol, in the presence of an acid catalyst. rsc.org
Stereoselective Synthesis of this compound Analogues
The stereoselective synthesis of analogues of this compound is of significant interest for producing enantiomerically pure compounds with specific biological activities.
Enantioselective Reduction of this compound to Hydroxylated Derivatives
The enantioselective reduction of the ketone group in this compound and its analogues to produce chiral hydroxylated derivatives is a well-established and important transformation. wikipedia.org One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a reducing agent like borane. wikipedia.orgnih.gov This method has been successfully applied to synthesize methyl 3R-hydroxydodecanoate from this compound. biorxiv.org
Another powerful approach is asymmetric transfer hydrogenation (ATH), which often employs transition metal catalysts with chiral ligands. ethz.ch For example, iridium catalysts with monosulfonylated diamine ligands have been used for the reduction of various ketones. ethz.ch Chiral surfactant-type rhodium catalysts have also been shown to be effective for the enantioselective reduction of long-chain aliphatic ketoesters in aqueous media. amazonaws.com
Furthermore, biocatalysis offers a green and highly selective alternative. The enantioface-differentiating hydrogenation of methyl 3-oxoalkanoates over asymmetrically modified Raney nickel catalysts can produce optically active methyl (R)-3-hydroxyalkanoates with high optical yields. oup.com
Below is a table summarizing various methods for the enantioselective reduction of β-keto esters.
| Catalyst System | Reducing Agent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Chiral Oxazaborolidine (CBS) | Borane | This compound | (R)-3-hydroxydodecanoate | Not specified | biorxiv.org |
| Rhodium-L6 Complex | Formic acid/sodium formate | Methyl 2-oxodecanoate | Not specified | Up to 99% | amazonaws.com |
| (R,R)-Tartaric acid-NaBr-modified Raney Ni | H₂ | Methyl 3-oxoalkanoates | (R)-3-hydroxyalkanoates | ~85% (optical yield) | oup.com |
| Bifunctional Thiourea-Amine Organocatalyst | Catecholborane | Aryl ketones | (S)-alcohols | Up to 99% | nih.gov |
Diastereoselective Control in Reactions involving this compound
Achieving diastereoselective control in reactions involving this compound is crucial for synthesizing complex molecules with multiple stereocenters. One effective strategy is the use of substrate control, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. For example, in the synthesis of batzelladine C, a chiral starting material is used to set the stereochemistry of subsequent transformations. nii.ac.jp
Domino reactions, such as the Michael-aldol reaction, can also exhibit high levels of diastereoselectivity. The formation of polyfunctional cyclohexanones from β-keto esters and trisubstituted Michael acceptors proceeds with high diastereoselectivity, which is attributed to a stereoconvergent cyclization through a chair-like transition state. nih.gov This demonstrates that the reaction conditions and the nature of the reactants can be tuned to favor the formation of a single diastereomer.
The choice of reagents and catalysts also plays a critical role. For instance, in aldol reactions, the use of specific boron enolates can lead to high diastereoselectivity. researchgate.net The stereochemical outcome of such reactions is often influenced by the coordination of the metal center and the steric interactions in the transition state.
Biochemical and Biological Research of Methyl 3 Oxododecanoate
Roles in Endogenous Metabolic Pathways
Methyl 3-Oxododecanoate (B1238196) as an Intermediate in Fatty Acid and Lipid Biosynthesis
Methyl 3-oxododecanoate is recognized as a potential intermediate in the complex processes of fatty acid and lipid biosynthesis. ontosight.ai Fatty acid synthesis is a crucial anabolic pathway responsible for creating fatty acids from precursor molecules like acetyl-CoA. wikipedia.org This process is fundamental for building cellular structures and for energy storage. The core of fatty acid synthesis involves a series of reactions that incrementally add two-carbon units to a growing acyl chain.
While the canonical fatty acid synthesis pathway primarily involves acyl-carrier-protein (ACP) thioesters, the existence and role of methyl esters like this compound as intermediates are areas of ongoing investigation. It is hypothesized that such compounds could arise from alternative or modified pathways of fatty acid metabolism. The structure of this compound, featuring a 12-carbon chain with a ketone group at the third position and a methyl ester, suggests its potential involvement in pathways that diversify fatty acid structures. ontosight.ai
The biosynthesis of lipids, which are essential components of cell membranes and signaling molecules, is intrinsically linked to fatty acid synthesis. wikipedia.orgd-nb.info Phospholipids (B1166683), the primary components of cellular membranes, are synthesized from fatty acids and a glycerol (B35011) backbone. wikipedia.org The specific fatty acid composition of these lipids is critical for membrane fluidity and function. The incorporation of modified fatty acids, potentially derived from intermediates like this compound, could influence these properties.
Contribution to Lipid Metabolism and Cellular Function
Lipid metabolism encompasses the synthesis, breakdown, and transport of lipids, playing a central role in cellular energy homeostasis, membrane structure, and signaling. d-nb.infonih.gov The contribution of specific lipid molecules to these processes is determined by their chemical structure. This compound, as a fatty acid derivative, is implicated in the broader network of lipid metabolism.
The presence of a ketone group in this compound suggests it may be involved in metabolic pathways that differ from the standard beta-oxidation pathway for saturated fatty acids. This structural feature could influence its recognition by enzymes and its subsequent metabolic fate. The metabolism of lipids is not only a source of energy but also generates signaling molecules that regulate a wide array of cellular functions. frontiersin.org Peroxisomes, in conjunction with mitochondria, are key organelles in lipid metabolism, responsible for processes like fatty acid oxidation and the synthesis of specific lipids such as ether lipids. nih.gov
The integration of various fatty acids into complex lipids like phospholipids and triglycerides is a tightly regulated process. bu.edu The types of fatty acids incorporated into these molecules have a profound impact on the biophysical properties of cell membranes and the function of membrane-associated proteins. While direct evidence detailing the specific contribution of this compound to cellular function is still emerging, its structure suggests a potential role in modulating membrane characteristics or acting as a signaling molecule precursor.
Pathways of Catabolism and Degradation for 3-Oxododecanoate Derivatives
The catabolism of fatty acids is a fundamental process for energy production in most organisms. The primary pathway for the degradation of straight-chain fatty acids is β-oxidation. However, the degradation of modified fatty acids, such as 3-oxododecanoate derivatives, can involve alternative enzymatic pathways.
The ketone group at the 3-position of the dodecanoate (B1226587) chain is a key feature influencing its catabolism. In some metabolic contexts, β-keto acids can be decarboxylated. For instance, enzymes like 3-oxolaurate decarboxylase are known to act on C12-C16 3-oxoacids, converting them into ketones. This represents a departure from the typical β-oxidation spiral.
Furthermore, the ester linkage in derivatives like 1,2,3-Propanetriyl tris(3-oxodecanoate) is susceptible to hydrolysis, which would release 3-oxodecanoic acid. This free fatty acid could then enter specific catabolic pathways. The degradation of such compounds can also proceed through oxidation or reduction reactions. Oxidizing agents can convert the molecule to corresponding carboxylic acids, while reducing agents can transform the oxo groups into hydroxyl derivatives. These reactions highlight the metabolic versatility in handling functionalized fatty acids.
Involvement in Microbial Communication Systems (Quorum Sensing)
This compound as a Precursor to N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)
This compound serves as a key precursor in the biosynthesis of N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), a crucial signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria, most notably Pseudomonas aeruginosa. nih.govmedchemexpress.comadipogen.com Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and bioluminescence. ontosight.ainih.gov
OdDHL is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. adipogen.com The general structure of AHLs consists of a homoserine lactone ring attached to an acyl side chain, which can vary in length, saturation, and functionalization. vliz.be In the case of OdDHL, the acyl side chain is a 3-oxododecanoyl group. The biosynthesis of OdDHL involves the enzymatic coupling of the 3-oxododecanoyl moiety, derived from fatty acid metabolism, with S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring. While the direct substrate for AHL synthases is typically an acyl-acyl carrier protein (acyl-ACP) or acyl-CoA, the 3-oxoacyl moiety originates from the fatty acid biosynthesis pathway where intermediates structurally related to this compound are found.
The significance of OdDHL as a signaling molecule is underscored by its ability to modulate host immune responses. nih.gov It has been shown to have immunomodulatory effects on various mammalian cells. nih.gov Therefore, the biosynthetic pathway leading to OdDHL, which involves precursors like this compound, is a critical area of research for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies that target quorum sensing, a concept known as quorum quenching.
Enzymatic Synthesis of Acyl-Homoserine Lactones from this compound
The enzymatic synthesis of acyl-homoserine lactones (AHLs) is a cornerstone of quorum sensing in many bacteria. The enzymes responsible for this synthesis are generally known as AHL synthases. expasy.org These enzymes typically utilize an acyl-acyl carrier protein (acyl-ACP) from fatty acid biosynthesis and S-adenosyl-L-methionine (SAM) as substrates. expasy.org
While the natural in vivo substrate is an acyl-ACP, research has demonstrated that in vitro enzymatic synthesis of AHLs can be achieved using alternative acyl donors. For instance, studies have explored the use of fatty acid methyl esters, such as this compound, as substrates for the synthesis of AHLs. mdpi.com Certain enzymes, like the N-acyl-L-homoserine lactone acylase from Actinoplanes utahensis (AuAHLA), have been shown to catalyze the synthesis of various AHLs, including 3-oxo-substituted ones, using L-homoserine lactone (HSL) and corresponding fatty acid methyl esters as substrates. mdpi.com
This enzymatic synthesis provides a valuable tool for producing a variety of AHLs for research purposes, including those that are difficult to obtain through chemical synthesis. It also offers insights into the substrate specificity of these enzymes and the potential for cross-talk and inhibition within microbial communities. The ability to use this compound in such enzymatic reactions underscores its close structural relationship to the natural precursors of these important signaling molecules.
Investigating the Biochemical Basis of Quorum Sensing Signal Production
This compound is a key chemical structure in the study of quorum sensing (QS), a cell-to-cell communication process in bacteria. In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signal molecules. nih.gov These molecules consist of a homoserine lactone ring attached to an acyl chain of varying length and modification. mdpi.com The LasI/LasR system in the opportunistic pathogen Pseudomonas aeruginosa is a well-studied example, where the LasI synthase enzyme produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). nih.govnih.gov This molecule, a close derivative of this compound, is synthesized by LasI through the enzymatic joining of S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP) carrying a 3-oxododecanoyl chain. nih.gov
Research has also demonstrated the utility of this compound as a precursor in the laboratory synthesis of related compounds to study QS signal production. For instance, in the structural elucidation of a novel QS signal, this compound was used as a starting material to synthesize methyl 3R-hydroxydodecanoate via an enantioselective reduction. biorxiv.orgresearchgate.net This synthetic standard was crucial for comparison and determination of the precise stereochemistry of the naturally produced signal molecule. biorxiv.orgresearchgate.net
Interestingly, some enzymes can catalyze the reverse reaction. A novel bifunctional acylase from Actinoplanes utahensis (AuAHLA) has been shown to synthesize various AHLs. mdpi.com In a laboratory setting, this enzyme can use this compound as an acyl donor to produce N-(3-oxododecanoyl)-L-homoserine lactone, demonstrating a direct synthetic link between the methyl ester and the corresponding QS signal molecule. mdpi.comnih.gov
Analogues of this compound in Quorum Sensing Research
The structural backbone of this compound is a foundational template for the design and synthesis of analogues aimed at disrupting or studying quorum sensing, a strategy known as quorum quenching (QQ). mdpi.com Since N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is a critical signal for virulence in pathogens like P. aeruginosa, many synthetic analogues have been developed to act as antagonists or inhibitors of the QS system. cam.ac.ukresearchgate.net
These quorum sensing inhibitors (QSIs) are often designed to compete with the natural AHL for binding to its cognate receptor protein (e.g., LasR), thereby preventing the activation of virulence genes. nih.gov Research has focused on creating non-natural analogues that can block these receptors. One such example is the enzymatic synthesis of phenoxyacetyl-homoserine lactone (POHL), a non-natural analogue of AHLs. mdpi.comnih.gov This compound and its substituted derivatives have been evaluated as potential QS receptor modulators. Specifically, certain brominated and iodinated versions of POHL have shown antagonist activity against both the TraR receptor in Agrobacterium tumefaciens and the LasR receptor in P. aeruginosa. nih.gov The development of these molecules, which mimic the core structure of 3-oxo-AHLs, highlights a key strategy in the search for new antimicrobial agents that disarm bacteria rather than kill them. mdpi.comresearchgate.net
Enzymatic Transformations and Catalysis Related to this compound
Characterization of 3-Oxolaurate Decarboxylase Activity on 3-Oxododecanoate
3-Oxolaurate decarboxylase (EC 4.1.1.56) is an enzyme that acts on 3-oxo fatty acids. wikipedia.org Its systematic name is 3-oxododecanoate carboxy-lyase (2-undecanone-forming), which precisely describes its function. wikipedia.orgzfin.org This enzyme catalyzes the decarboxylation of 3-oxododecanoate, the de-esterified form of this compound, to produce the methyl ketone 2-undecanone (B123061) and carbon dioxide. monarchinitiative.orgrhea-db.org
The reaction is a key step in certain lipid metabolism pathways, allowing organisms to break down fatty acids into smaller compounds. ontosight.ai The enzyme belongs to the family of lyases, specifically the carboxy-lyases that cleave carbon-carbon bonds. wikipedia.org Other common names for this enzyme include beta-ketolaurate decarboxylase and beta-ketoacyl decarboxylase. wikipedia.orgontosight.ai The activity of this enzyme is significant as it represents a defined metabolic fate for 3-oxododecanoate in biological systems. ontosight.ai
Studies of Acylase Enzymes Acting on 3-Oxo Fatty Acid Derivatives
Acylase enzymes, particularly N-acyl-homoserine lactone (AHL) acylases, are a major focus in quorum quenching research for their ability to degrade and inactivate AHL signal molecules. mdpi.comresearchgate.net These enzymes hydrolyze the amide bond of AHLs, releasing the homoserine lactone ring and the corresponding fatty acid, thereby inactivating the signal. mdpi.comresearchgate.net
Several AHL acylases have been identified and studied for their activity on a range of substrates, including 3-oxo fatty acid derivatives like 3-oxo-C12-HSL. Examples of such enzymes include:
PvdQ and QuiP from P. aeruginosa, which are specific for long-chain AHLs like 3-oxo-C12-HSL. mdpi.com
AhlM from Streptomyces sp. M664, which effectively degrades long-chain AHLs, including 3-oxo-C12-HSL. mdpi.com
Penicillin Acylase from Streptomyces lavendulae (SlPA) and Aculeacin A Acylase from Actinoplanes utahensis (AuAAC) , which both efficiently hydrolyze 3-oxo-C12-HSL. mdpi.com
A novel bifunctional acylase from Actinoplanes utahensis (AuAHLA) , which can hydrolyze a broad range of substrates, including various AHLs with and without the 3-oxo substitution. mdpi.comnih.gov
Studies have shown that the presence of the 3-oxo group can have a negative impact on the catalytic efficiency of some acylases compared to their corresponding aliphatic AHLs. nih.govmdpi.com However, the efficiency often increases with the length of the acyl chain, indicating that enzymes like SlPA and AuAAC have a preference for longer-chain substrates. mdpi.com
Kinetic and Mechanistic Investigations of this compound Processing Enzymes
Kinetic studies of acylase enzymes provide insight into their substrate specificity and catalytic mechanism. The hydrolysis of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a derivative of this compound, has been kinetically characterized for several enzymes.
For penicillin acylase from Streptomyces lavendulae (SlPA) and aculeacin A acylase from Actinoplanes utahensis (AuAAC), the presence of a 3-oxo group in the acyl chain was found to negatively affect catalytic efficiency. mdpi.com This effect was less pronounced as the acyl chain length increased. For SlPA, the catalytic efficiency (kcat/Km) for 3-oxo-C12-HSL was 92.7 mM⁻¹s⁻¹, while for AuAAC it was 77.8 mM⁻¹s⁻¹. mdpi.com
A novel acylase from Actinoplanes utahensis, AuAHLA, was also studied. nih.gov For this enzyme, the catalytic efficiency was drastically lower for AHLs with a 3-oxo substitution compared to their aliphatic counterparts. nih.gov These kinetic findings suggest that the 3-oxo group plays a significant role in the enzyme-substrate interaction, potentially creating steric or electronic hindrances within the active site that reduce the rate of hydrolysis. nih.govmdpi.com
Interactive Table: Kinetic Parameters of Acylases on 3-Oxo-C12-HSL Data based on hydrolysis activity.
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| SlPA | 3-oxo-C12-HSL | 15.1 | 0.16 | 92.7 | mdpi.com |
| AuAAC | 3-oxo-C12-HSL | 11.2 | 0.14 | 77.8 | mdpi.com |
| AuAHLA | 3-oxo-C12-HSL | 0.08 | 0.23 | 0.35 | nih.gov |
SlPA: Penicillin Acylase from Streptomyces lavendulae; AuAAC: Aculeacin A Acylase from Actinoplanes utahensis; AuAHLA: N-acylhomoserine lactone acylase from Actinoplanes utahensis.
Investigating Biological Interactions of this compound Derivatives
Derivatives of this compound, particularly the quorum sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), have been shown to have biological interactions beyond bacterial communication. Research has revealed that these molecules can exert immunomodulatory effects on host organisms. cam.ac.uk
Studies using synthetic 3-oxo-C12-HSL and its analogues have tested their ability to influence the release of pro-inflammatory mediators from mammalian immune cells. cam.ac.uk In one study, 3-oxo-C12-HSL and four synthetic analogues were tested on equine and murine macrophages. Two of the analogues demonstrated significant immunomodulatory activity. One particular analogue acted as a potent antagonist in mouse cells, inhibiting the release of inflammatory molecules, while behaving as a partial agonist in horse-derived macrophages. cam.ac.uk This differential activity highlights the species-specific nature of these interactions and suggests that bacterial signaling molecules can directly influence the host's immune response, a critical aspect of the host-pathogen relationship. cam.ac.uk These findings indicate that such compounds have the potential to be developed as therapeutics for modulating immune responses in conditions like bacterial septic shock. cam.ac.uk
This compound, a β-keto ester, has garnered attention in biochemical and biological research for its involvement in various cellular processes and its potential as a bioactive compound. This article explores key research findings related to its antimicrobial and antifungal activities, as well as the immunomodulatory effects of its analogues.
Biochemical and Biological Research
This compound and its derivatives have demonstrated notable antimicrobial and antifungal properties. Research into the mechanisms underlying these activities suggests a multi-faceted approach, primarily targeting cellular integrity and essential metabolic pathways.
One of the key mechanisms of action is the inhibition of fatty acid biosynthesis. For instance, the ethyl analogue, ethyl 3-oxododecanoate, has been identified as an effective inhibitor of this pathway in the bacterium Pseudomonas aeruginosa. biosynth.com The disruption of fatty acid synthesis is critical as it compromises the formation and maintenance of the bacterial cell membrane, which is essential for survival.
The action of fatty acid derivatives often involves the disruption of the cell membrane's electron transport chain and oxidative phosphorylation. researchgate.net This interference with cellular energy production can lead to a cascade of detrimental effects, ultimately causing cell death. Furthermore, these compounds can directly compromise the physical integrity of the cell membrane, leading to the leakage of essential intracellular components and subsequent cell lysis. researchgate.netnih.gov
Another proposed mechanism involves the inhibition of specific enzymatic activities crucial for microbial survival. While direct enzymatic targets of this compound are still under investigation, studies on similar antimicrobial compounds suggest potential interactions with key cellular proteins. For example, some antimicrobial agents have been shown to inhibit the filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division, or other critical enzymes like thioredoxin reductase. nih.govfrontiersin.org
The antifungal activity of fatty acid derivatives is also well-documented. mdpi.com The mechanisms are thought to be similar to their antibacterial action, primarily involving the disruption of the fungal cell membrane. researchgate.net The structural characteristics of these compounds, such as chain length and the presence of functional groups, play a significant role in their efficacy against different fungal species.
Table 1: Investigated Antimicrobial and Antifungal Mechanisms of Fatty Acid Derivatives
| Mechanism of Action | Description | Target Organisms |
| Inhibition of Fatty Acid Biosynthesis | Disrupts the synthesis of essential fatty acids required for cell membrane formation. | Bacteria (e.g., Pseudomonas aeruginosa) |
| Disruption of Cell Membrane | Compromises the integrity of the cell membrane, leading to leakage of cellular contents. | Bacteria and Fungi |
| Inhibition of Cellular Respiration | Interferes with the electron transport chain and oxidative phosphorylation, disrupting energy production. | Bacteria |
| Enzyme Inhibition | Targets and inhibits the function of essential enzymes, such as those involved in cell division or redox balance. | Bacteria |
Analogues of this compound, particularly those related to quorum sensing molecules, have been shown to modulate cellular processes in host organisms, most notably the immune response. Quorum sensing is a system of intercellular communication used by bacteria to coordinate gene expression, including the production of virulence factors.
A key quorum sensing molecule in Pseudomonas aeruginosa is N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), which shares the 3-oxododecanoyl acyl chain with this compound. cam.ac.uk Research has revealed that OdDHL and its synthetic analogues can exert significant immunomodulatory effects on mammalian cells. cam.ac.uknottingham.ac.uk
A study investigating the effects of OdDHL analogues on mammalian macrophages found that these compounds could either activate or inhibit the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). cam.ac.uk This demonstrates that molecules with the 3-oxododecanoate structure can directly influence the host's immune response to bacterial presence.
Interestingly, the immunomodulatory activity of these analogues can be species-specific. For example, one analogue acted as a potent antagonist of the inflammatory response in mouse macrophages while functioning as a partial agonist in horse-derived macrophages. cam.ac.uk This highlights the complexity of the interactions between these compounds and the host immune system. The ability of these analogues to modulate the immune response suggests their potential as therapeutic agents to protect against conditions like septic shock. cam.ac.uk
The development of synthetic analogues of these signaling molecules is an active area of research. By modifying the core structure, researchers aim to create compounds with enhanced immunomodulatory properties. For instance, the synthesis of a biotin-tagged version of a compound that inhibits the production of the virulence factor pyocyanin (B1662382) in P. aeruginosa was undertaken to identify its specific molecular targets within the host. nih.gov Understanding these targets is crucial for elucidating the precise mechanisms by which these compounds modulate the immune response.
Table 2: Immunomodulatory Effects of N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) Analogues on Macrophages
| Analogue Type | Effect on Macrophages | Observed Outcome | Potential Application |
| Antagonist | Inhibition of pro-inflammatory mediator release (e.g., TNF-α, NO) in response to bacterial ligands. | Reduced inflammatory response. | Protection against septic shock. |
| Partial Agonist | Partial activation of inflammatory pathways. | Modulated immune stimulation. | Further investigation for therapeutic potential. |
Advanced Analytical Techniques in Methyl 3 Oxododecanoate Research
Chromatographic Separation and Detection Methods
Chromatography is the cornerstone for separating methyl 3-oxododecanoate (B1238196) from starting materials, byproducts, and complex biological matrices. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be assessing purity, monitoring a synthetic transformation, or identifying and quantifying the compound in a mixture.
Gas Chromatography (GC) for Purity and Product Analysis
Gas chromatography (GC), particularly with a flame ionization detector (FID), is a robust and widely used method for assessing the purity of methyl 3-oxododecanoate and analyzing the products of its reactions. oup.comresearchgate.net The volatility of this methyl ester makes it well-suited for GC analysis. ajrsp.com The general approach involves dissolving the sample in a suitable organic solvent, such as dichloromethane (B109758) or heptane, before injection into the chromatograph. rsc.org
In practice, the separation is typically performed on a capillary column, with common stationary phases being (5%-phenyl)-methylpolysiloxane or specialized wax-type columns like those used for fatty acid methyl ester (FAME) analysis. rsc.orgresearchgate.net Helium or hydrogen is commonly used as the carrier gas. rsc.org The FID provides high sensitivity for organic compounds, making it ideal for quantitative analysis and purity determination. For instance, after synthesis, GC can be used to confirm the purity of this compound, with one study reporting a purity of 99% after purification. google.com In the analysis of reaction products, such as the asymmetric reduction of β-ketoesters, GC is essential for determining the conversion rate and the enantiomeric excess of the resulting β-hydroxyesters, often using a chiral column. rsc.org
Table 1: Typical Gas Chromatography (GC) Parameters for β-Keto Ester Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5) or Polyethylene Glycol (e.g., FAMEWAX) | Separation of analytes based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | Provides a sensitive, quantitative response to organic compounds. |
| Detector Temp. | 250 - 300 °C | Prevents condensation of analytes post-separation. |
| Oven Program | Temperature gradient (e.g., 40°C hold, then ramp 10°C/min to 250°C) | Optimizes separation of compounds with different volatilities. |
This table presents generalized parameters based on common practices in the analysis of fatty acid methyl esters and related compounds. rsc.orgresearchgate.netrsc.org
High-Performance Liquid Chromatography (HPLC) in Synthetic and Biochemical Studies
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, especially in the context of monitoring synthetic reactions and studying biochemical transformations where the sample matrix may be complex or non-volatile. srce.hrscielo.br Unlike GC, HPLC does not require the analyte to be volatile.
However, the analysis of β-keto esters like this compound by reversed-phase (RP) HPLC can be challenging due to keto-enol tautomerism, where the compound exists as an equilibrium mixture of its keto and enol forms. This can result in poor peak shapes, such as broad or split peaks. chromforum.org To overcome this, several strategies can be employed. Using an acidic mobile phase (e.g., with trifluoroacetic acid or phosphoric acid) can accelerate the interconversion between tautomers, leading to a single, sharper peak. chromforum.orgsielc.com Another approach is to increase the column temperature, which also speeds up the tautomeric equilibrium. chromforum.org
HPLC with UV detection is frequently used to monitor the progress of reactions involving β-keto esters. srce.hr For example, the conversion of starting materials like 7-ethyltryptophol and methyl 3-oxopentanoate (B1256331) can be tracked over time by measuring the decrease in reactant peaks and the increase in the product peak. srce.hr This allows for the optimization of reaction conditions such as time and catalyst concentration. srce.hr
Table 2: HPLC Conditions for Analysis of Related Keto Esters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% TFA or another acid) | Elutes compounds from the column; acid improves peak shape. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Detects and quantifies UV-absorbing compounds. nih.gov |
| Column Temp. | 25 - 40 °C | Can be adjusted to improve peak shape by affecting tautomeric equilibrium. scielo.br |
This table outlines representative conditions used for the analysis of compounds with similar structures and for monitoring synthetic reactions. scielo.brnih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Structural Elucidation
For unambiguous identification and structural elucidation of this compound and its reaction products, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. After separation on the GC column, molecules are ionized (commonly by electron ionization, EI), and the resulting fragments are detected. The fragmentation pattern is a molecular fingerprint that allows for confident structural identification by comparison with spectral libraries or through manual interpretation. researchgate.net For instance, while GC-FID can quantify a product, GC-MS can confirm its identity. In the analysis of fatty acid methyl esters, characteristic fragments are well-documented. researchgate.net For a derivative like methyl 3-hydroxydodecanoate, a characteristic fragment ion at a mass-to-charge ratio (m/z) of 103 is indicative of the 3-hydroxy ester structure. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, particularly for analyzing complex mixtures or when derivatization is necessary. researchgate.net LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations. nih.gov In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for reliable quantification even in complex biological matrices. researchgate.net For keto acids, derivatization is often performed to improve ionization efficiency and chromatographic behavior before LC-MS/MS analysis. researchgate.net This technique is crucial for confirming the structures of novel synthetic products and metabolites.
Table 3: Key Mass Spectrometry Insights for Related Structures
| Technique | Analyte Type | Key Findings & Characteristic Fragments (m/z) |
|---|---|---|
| GC-MS | Straight-chain fatty acid methyl esters | Confirmatory fragments at m/z 74 (McLafferty rearrangement) and m/z 87. researchgate.net |
| GC-MS | 3-hydroxy fatty acid methyl esters | Characteristic base peak at m/z 103 resulting from cleavage at the β-position. researchgate.net |
| LC-MS/MS | Keto acids (derivatized) | Derivatization (e.g., with O-(2,3,4,5,6-pentafluorobenzyl)oxime) allows for sensitive detection using specific precursor-product ion transitions (MRM). researchgate.net |
This table highlights characteristic mass spectrometry data used for the structural elucidation of compounds related to this compound.
Spectroscopic Characterization of Reaction Products and Intermediates
Spectroscopic methods provide detailed information about the molecular structure of this compound. These techniques are non-destructive and are fundamental for confirming the identity and structure of newly synthesized compounds and their intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework. organicchemistrydata.org
In the ¹H NMR spectrum of this compound, the protons in different chemical environments give rise to distinct signals. rsc.org The chemical shift (δ), integration (relative number of protons), and splitting pattern (spin-spin coupling) of each signal provide detailed structural information. For example, the singlet for the methyl ester protons (–OCH₃) would appear in a characteristic region, while the protons on the long alkyl chain would produce a series of overlapping multiplets. The methylene (B1212753) protons situated between the two carbonyl groups (at C2) are particularly diagnostic.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info Each unique carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment. The carbon atoms of the two carbonyl groups (the ketone and the ester) would have the largest chemical shifts, appearing far downfield.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
|---|---|---|
| C1 (Ester C=O) | - | ~167 |
| C2 (-CH₂-) | ~3.4 (s) | ~50 |
| C3 (Keto C=O) | - | ~203 |
| C4 (-CH₂-) | ~2.5 (t) | ~43 |
| C5-C11 (-(CH₂)₇-) | ~1.2-1.6 (m) | ~23-32 |
| C12 (-CH₃) | ~0.9 (t) | ~14 |
| Ester -OCH₃ | ~3.7 (s) | ~52 |
Note: These are predicted values based on standard chemical shift tables and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions. rsc.orgmagritek.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. spectroscopyonline.com An IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹).
The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The presence of two carbonyl groups—a ketone and an ester—is the most prominent feature. The C=O stretching vibration for the ketone typically appears in a distinct region from that of the ester, although they can sometimes overlap. Additionally, the C-O stretch of the ester group and the C-H stretches of the long alkyl chain provide further confirmation of the structure. vscht.cz
Table 5: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretch | 2850 - 3000 |
| Ketone C=O | Stretch | ~1715 |
| Ester C=O | Stretch | ~1740 |
| Ester C-O | Stretch | 1000 - 1300 |
Note: These are typical ranges for the specified functional groups. The exact position of the peaks can be influenced by the molecular environment. vscht.czspectroscopyonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular formula for this compound is C₁₃H₂₄O₃, corresponding to a molecular weight of 228.33 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 228.
Key expected fragmentation pathways include:
McLafferty Rearrangement: This is a characteristic fragmentation for esters and ketones. For the methyl ester portion, this rearrangement is expected to produce a prominent ion at m/z 74, which is a confirmatory fragment for straight-chain saturated fatty acid methyl esters. researchgate.net
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation route. Alpha-cleavage between C2 and C3 would yield an acylium ion [CH₃(CH₂)₈CO]⁺ at m/z 155 and a fragment related to the methyl acetate (B1210297) portion. Cleavage between C3 and C4 would result in the loss of the nonyl radical, producing a fragment at m/z 101.
Alkyl Chain Fragmentation: The long C₉H₁₉ alkyl chain can undergo fragmentation, producing a series of carbocation fragments with m/z values corresponding to [CₙH₂ₙ₊₁]⁺, such as m/z 43 (propyl), 57 (butyl), 71 (pentyl), and 85 (hexyl). idc-online.com
Keto-Enol Tautomer Fragments: Like other β-keto esters, this compound exists as a mixture of keto and enol tautomers. These two forms can exhibit slightly different fragmentation patterns in the mass spectrometer, as observed with compounds like ethyl acetoacetate. researchgate.net
A summary of predicted significant fragments in the mass spectrum of this compound is presented below.
| Predicted m/z | Ion Structure/Origin | Fragmentation Pathway |
| 228 | [C₁₃H₂₄O₃]⁺• | Molecular Ion (M⁺•) |
| 197 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |
| 155 | [CH₃(CH₂)₈CO]⁺ | α-cleavage at C2-C3 |
| 101 | [O=C-CH₂-C(O)OCH₃]⁺ | α-cleavage at C3-C4 |
| 87 | [CH₂(C=O)OCH₃]⁺• | Cleavage at C2-C3 |
| 74 | [CH₂=C(OH)OCH₃]⁺• | McLafferty Rearrangement |
| 43, 57, 71, 85 | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the alkyl chain |
Chiral Analysis Methodologies Applied to this compound Derivatives
While this compound itself is achiral, its derivatives, particularly those resulting from the reduction of the ketone group at the C3 position to a hydroxyl group (forming methyl 3-hydroxydodecanoate), possess a chiral center. The analysis of these chiral derivatives is critical for determining the enantiomeric purity and absolute configuration, which is often essential in the study of natural products and asymmetric synthesis. Methodologies such as chiral gas chromatography and optical rotation measurements are employed for these stereochemical investigations.
Chiral Gas Chromatography for Stereochemical Assignment
Chiral gas chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds. ijbpas.com This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times and thus separation. vulcanchem.comresearchgate.net
A notable application of this technique was in determining the stereochemistry of a natural acyl-homoserine lactone. idc-online.com In this research, the natural product was chemically converted to methyl 3-hydroxydodecanoate. To determine the absolute configuration of the hydroxyl group, the researchers synthesized a racemic standard of methyl 3-hydroxydodecanoate and an enantiopure standard of methyl (R)-3-hydroxydodecanoate via the enantioselective reduction of this compound. idc-online.com
By comparing the retention time of the derivative from the natural product with the standards using chiral GC, they were able to assign the stereochemistry as being in the (R) configuration. idc-online.com This approach highlights a key application of this compound as a precursor in the synthesis of analytical standards for stereochemical determination. The separation is achieved because the chiral stationary phase forms transient diastereomeric complexes with the enantiomers, and the stability of these complexes differs, causing one enantiomer to be retained longer on the column. researchgate.net
| Analyte | Analytical Method | Finding | Reference |
| Methyl 3-hydroxydodecanoate (from natural product) | Chiral Gas Chromatography | Compared against racemic and (R)-enantiomer standards. | idc-online.com |
| Methyl (R)-3-hydroxydodecanoate | Chiral Gas Chromatography | Synthesized as a standard for comparison. | idc-online.com |
| Racemic Methyl 3-hydroxydodecanoate | Chiral Gas Chromatography | Synthesized as a standard for comparison. | idc-online.com |
| Natural Product Derivative | Chiral Gas Chromatography | Stereochemistry was assigned as (R) based on retention time. | idc-online.com |
Optical Rotation Measurements in Enantiomeric Studies
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. nih.gov A polarimeter is used to measure the angle of this rotation. acs.org Enantiomers of a compound rotate light by equal amounts but in opposite directions. The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). nih.gov
The specific rotation [α] is a standardized measure of this property and is calculated from the observed rotation, taking into account the sample concentration and the path length of the light through the sample. This technique is fundamental in enantiomeric studies of derivatives of this compound.
For instance, in the synthesis of fellutamide C and its diastereomer, which contain a 3-hydroxydodecanoic acid (3-HDA) moiety, optical rotation was used to distinguish between the products. The diastereomer incorporating the (S)-(+)-3-HDA derivative exhibited a positive optical rotation ([α]D +105.0), whereas the natural and synthetic fellutamide C, containing the (R)-(−)-3-HDA moiety, showed negative optical rotations ([α]D –128 and –112.0, respectively). This demonstrates a direct application of polarimetry in confirming the stereochemical outcome of a synthesis involving a dodecanoic acid derivative.
| Compound/Derivative | Specific Rotation [α]D | Stereochemical Moiety | Reference |
| Synthetic Fellutamide C Diastereomer | +105.0 | (S)-(+)-3-HDA | |
| Natural Fellutamide C | –128 | (R)-(−)-3-HDA | |
| Synthetic Fellutamide C | –112.0 | (R)-(−)-3-HDA | |
| Acetate of 7-hydroxydodecanoic acid methyl ester | +3.1° | Not specified, but optically active |
Applications of Methyl 3 Oxododecanoate As a Research Intermediate
Precursor in Organic Synthesis of Complex Molecules
The strategic placement of functional groups in Methyl 3-oxododecanoate (B1238196) makes it an important starting material in multi-step organic synthesis. Organic synthesis is the science of constructing complex organic compounds from simpler ones, a process fundamental to discovering new pharmaceuticals and materials. The reactivity of the alpha-carbon (the carbon between the two carbonyl groups) and the differential reactivity of the ketone and ester moieties are central to its utility.
Semiochemicals are signaling molecules used in interactions between organisms, with pheromones being a prominent subclass used for communication within a species. plantprotection.pl These compounds are often used in integrated pest management programs to monitor, trap, or disrupt the mating of insect pests, offering an environmentally benign alternative to conventional pesticides. plantprotection.plnih.gov
Methyl 3-oxododecanoate serves as a potential precursor for the carbon backbone of various insect pheromones. Many pheromones are long-chain fatty acid derivatives, alcohols, or esters. The synthesis of these molecules often requires precise control of stereochemistry and the introduction of specific functional groups along a carbon chain. mdpi.comresearchgate.netsakura.ne.jp The beta-ketoester functionality of this compound allows for various chain-elongation and functional group modification reactions, making it a valuable starting block for constructing the complex structures of many semiochemicals. core.ac.uk
| Pheromone Component Example | Chemical Class | Common Synthetic Precursor Type | Potential Role of this compound |
| (Z)-Dodec-5-en-1-ol | Unsaturated Alcohol | Ester-bearing phosphonium (B103445) salts, Alkynes | Serves as a foundational C12 backbone that can be modified. |
| 14-Methyl-1-octadecene | Branched Alkene | Chiral oxazolidinones, Dihols | The keto group allows for methylation and subsequent reactions. nih.gov |
| 6-Methyl-2-octadecanone | Methyl-branched Ketone | Enantiomers of citronellal | Can be used to build the main carbon chain for further modification. researchgate.net |
Nitrogenous heterocycles are cyclic compounds containing at least one nitrogen atom in the ring, and they form the structural core of countless pharmaceuticals, agrochemicals, and functional materials. nih.govmsesupplies.com Carbazoles and their derivatives, a specific class of nitrogenous heterocycles, are investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs). nih.gov
Research has shown that this compound is a useful synthetic intermediate for creating complex nitrogen-containing molecules. Specifically, it is employed in the tethered Biginelli reaction, a powerful method for the enantioselective synthesis of batzelladine alkaloids. cymitquimica.com Batzelladine alkaloids are a family of complex nitrogenous heterocyclic compounds with interesting biological activities. The use of this compound in this context demonstrates its role as a key building block for constructing architecturally complex, biologically relevant heterocyclic systems.
| Target Molecule Class | Key Synthetic Reaction | Role of this compound | Reference |
| Batzelladine Alkaloids | Tethered Biginelli Reaction | Key synthetic intermediate and building block. | cymitquimica.com |
| Azaindolo[3,2,1‐jk]carbazoles | C−H activation | Not directly used, but illustrates the complexity of heterocycle synthesis where versatile intermediates are crucial. | nih.gov |
This compound is itself a derivative of dodecanoic acid. In research, it serves as a modifiable template for creating a variety of other fatty acid derivatives and analogues. The preparation of fatty acid esters is a common procedure for their analysis and for synthesizing new molecules. researchgate.netaocs.orgnih.gov The ketone group at the 3-position can be selectively reduced to a hydroxyl group, shifted to other positions, or used as a handle for introducing other functionalities like alkyl groups or halogens. Furthermore, the active methylene (B1212753) group can be alkylated or acylated to build more complex structures. This versatility allows researchers to synthesize novel fatty acid analogues to study metabolic pathways, develop new lubricants, or create molecules with specific physical properties.
Role in Biomaterial and Industrial Chemical Research
Beyond its use in targeted organic synthesis, this compound is relevant in broader industrial and biomaterial research areas.
Biodiesel is a renewable fuel composed of fatty acid methyl esters (FAMEs). nrel.gov It is typically produced through the transesterification of triglycerides from sources like vegetable oils or animal fats. researchgate.net The production process and fuel properties are subjects of intensive research to improve efficiency and performance. researchgate.netmdpi.com
In this context, this compound can serve as a model substrate in research laboratories. While not a primary feedstock for commercial biodiesel, its well-defined structure allows scientists to study the mechanisms of esterification and transesterification reactions under controlled conditions. It can be used to test the efficacy of new catalysts, optimize reaction parameters, and understand the impact of specific chemical structures (like the ketone group) on the final properties of the fuel mixture.
| Research Area | Application of this compound | Key Process Studied |
| Catalyst Development | Model substrate for testing new heterogeneous or enzymatic catalysts. | Esterification/Transesterification |
| Fuel Property Analysis | Used as a standard component in fuel blends to study effects on properties like viscosity or combustion. | Fuel Performance |
| Reaction Kinetics | A pure substrate for studying the rate and mechanism of ester-forming reactions. | Chemical Kinetics |
The flavor and fragrance industry relies on a diverse palette of chemical compounds, with esters and ketones being particularly important classes. The sensory properties of these molecules are highly dependent on their specific chemical structures. Research into new flavoring agents involves the synthesis and evaluation of novel compounds. semanticscholar.org
This compound, as a beta-keto ester, is a potential precursor in the exploration of new flavoring agents. The ester component can be modified by transesterification with different alcohols to produce a range of new esters. Simultaneously, the ketone can be reduced or alkylated. These transformations can lead to the creation of libraries of related compounds, which can then be screened for desirable organoleptic properties. Its structure provides a scaffold that can be systematically modified to understand structure-activity relationships in flavor perception.
Development of Specialized Reagents for Organic Chemical Transformations
The principal application of this compound as a synthetic intermediate is in the specialized field of chemical biology, where it is used to construct molecules that modulate or probe biological pathways. Its structure is ideally suited for elaboration into analogues of the bacterial quorum sensing (QS) signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). ebi.ac.ukabcam.com The 3-oxo-dodecanoyl portion of the target molecule is directly derived from this compound. Synthetic strategies typically involve either the direct amidation of the ester or its saponification to 3-oxododecanoic acid, which is then coupled with L-homoserine lactone or its analogues. cam.ac.uk This targeted utility positions this compound not as a reagent for general transformations, but as a key starting material for creating precise tools to study and manipulate bacterial communication networks. nih.govnih.gov
Utilization in Chemical Biology Probes and Tools
This compound is a foundational component in the synthesis of various probes and tools essential for chemical biology research, particularly in the study of bacterial quorum sensing. Its chemical structure provides the necessary scaffold for creating molecules that can interact with, modulate, and report on the activity of bacterial communication systems.
Design and Synthesis of Quorum Sensing Modulators
This compound is a key precursor for the synthesis of modulators of quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.gov The primary target for modulation is the LasR receptor in Pseudomonas aeruginosa, which is naturally activated by 3-oxo-C12-HSL. frontiersin.org Researchers synthesize a wide array of analogues based on the 3-oxo-C12-HSL structure to act as either agonists (activators) or antagonists (inhibitors) of the LasR protein.
The synthesis of these modulators leverages this compound to construct the critical 3-oxododecanoyl side chain. By modifying the length of the acyl chain, the functionality at the 3-position (e.g., reducing the ketone to a hydroxyl), or by replacing the homoserine lactone headgroup, scientists can fine-tune the biological activity of the resulting compounds. nih.gov For instance, studies have shown that both the acyl chain length and the 3-oxo group are critical factors for potent activity at the LasR receptor. nih.gov The development of these synthetic analogues is crucial for creating molecules that can disrupt bacterial communication, offering a promising anti-virulence strategy. frontiersin.org
Table 1: Examples of Quorum Sensing Modulators Derived from the 3-Oxo-Acyl Scaffold and Their Observed Effects
| Compound Class | Modification from 3-oxo-C12-HSL | Target System | Observed Effect | Reference(s) |
| N-(3-Oxo-acyl)-homocysteine thiolactones | Homoserine lactone ring replaced with a homocysteine thiolactone ring. | SdiA (LuxR homologue in Salmonella) | Strong activation, in some cases more potent than native AHLs. | nih.gov |
| N-(3-Oxo-acyl)-trans-2-aminocyclohexanols | Homoserine lactone ring replaced with a trans-2-aminocyclohexanol group. | SdiA and LasR | Good activation of the receptor and increased stability against lactonase enzymes. | nih.gov |
| Varied Acyl Chain Length AHLs | Acyl chain length varied (e.g., C7, C8, C11). | TraR (Agrobacterium tumefaciens) | Weak activation compared to the native 3-oxo-C8-HSL, demonstrating the importance of precise chain length. | nih.gov |
| Phenylacetyl-L-homoserine lactone analogues | 3-oxododecanoyl chain replaced with substituted phenylacetyl groups. | LasR (P. aeruginosa) | Potent inhibition of biofilm formation and virulence factor production. | frontiersin.org |
Development of Chemical Probes for Target Identification in Biochemical Pathways
To identify the cellular targets of quorum sensing molecules and to visualize their interactions, chemical probes are indispensable tools. nih.gov this compound provides the essential 3-oxododecanoyl recognition element for designing probes that target AHL-binding proteins like the LasR receptor. nih.govrsc.org
A chemical probe based on this scaffold typically consists of three components:
The Recognition Moiety : The 3-oxododecanoyl group, which provides binding specificity for the target protein.
A Reporter Tag : A fluorescent molecule (fluorophore) or an affinity tag (like biotin) that allows for visualization or isolation of the probe-protein complex.
A Linker : A chemical chain that connects the recognition moiety to the reporter tag without interfering with binding. Often, the linker terminates in a reactive group, such as an alkyne or an azide (B81097), enabling covalent attachment to the tag via "click chemistry."
The synthesis of such a probe would involve modifying the terminal end of the acyl chain derived from a this compound precursor. For example, a long-chain ω-alkynoic acid could be used in the initial synthesis steps instead of a standard fatty acid to produce a version of this compound with a terminal alkyne handle, ready for conjugation to an azide-containing reporter tag. scispace.comnih.gov These probes are critical for pull-down assays to identify unknown binding partners and for imaging techniques to localize receptors within cells. nih.govaminer.org
Research Tools for Understanding Enzymatic Functions
Analogues synthesized from this compound are valuable research tools for characterizing the function and specificity of enzymes involved in quorum sensing pathways. These enzymes include the AHL synthases (LuxI family) that produce the signals and AHL acylases or lactonases that degrade them. nih.gov
By creating a library of substrates with systematic modifications, researchers can probe the active site of these enzymes. For example, to study an AHL lactonase, which hydrolyzes the lactone ring of 3-oxo-C12-HSL, scientists can synthesize analogues where the lactone is replaced with a more stable ring system, such as a cyclohexanol (B46403) ring. nih.gov If the enzyme is unable to process the modified substrate, it provides insight into the structural requirements for enzymatic recognition and catalysis. Similarly, varying the length and functionalization of the acyl chain helps to map the dimensions and chemical environment of the enzyme's binding pocket. These structure-activity relationship studies are fundamental to understanding how bacteria regulate the concentration of signaling molecules and for designing enzyme-resistant quorum sensing inhibitors.
Future Research Directions and Challenges
Expanding Synthetic Scope and Green Chemistry Approaches for Methyl 3-Oxododecanoate (B1238196)
Future research into the synthesis of Methyl 3-oxododecanoate is increasingly leaning towards the principles of green chemistry, aiming for more sustainable and environmentally friendly processes. researchgate.netnih.gov A primary objective is the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govbohrium.comrsc.orgresearchgate.net
One promising avenue is the exploration of biocatalysis. The use of enzymes, such as lipases, has shown potential in the transesterification of β-keto esters under mild, solvent-free conditions. google.comgoogle.com Investigating the applicability of various lipases and optimizing reaction conditions for the specific synthesis of this compound could lead to highly efficient and selective green synthetic methods. google.comgoogle.com Furthermore, sourcing starting materials from renewable feedstocks, such as fatty acids derived from plant oils, presents a sustainable alternative to petrochemical-based syntheses. nih.govbohrium.comrsc.orgresearchgate.netrsc.orgnih.gov Research in this area would involve identifying suitable renewable sources and developing efficient catalytic systems to convert these raw materials into this compound.
Additionally, the development of novel catalytic systems that operate under ambient temperatures and pressures is a key challenge. This includes the investigation of nanocatalysts and mesoporous carbon nitrides which have demonstrated high activity in the transesterification of other β-keto esters. rsc.org The focus will be on designing catalysts that are not only efficient but also recyclable, further enhancing the sustainability of the synthesis.
A comparative table of potential green synthesis strategies is presented below:
| Strategy | Catalyst/Method | Potential Advantages | Research Focus |
| Biocatalysis | Immobilized Lipases (e.g., CALB) | High selectivity, mild reaction conditions, solvent-free. google.comgoogle.com | Screening for optimal lipases, reaction optimization. |
| Renewable Feedstocks | Fatty acids from plant oils | Reduced reliance on fossil fuels, biodegradable starting materials. bohrium.comrsc.org | Catalyst development for conversion of fatty acids. |
| Heterogeneous Catalysis | Nanocatalysts, Mesoporous Carbon Nitrides | High catalytic activity, recyclability. rsc.org | Design and synthesis of novel, stable catalysts. |
| Flow Chemistry | Microreactor technology | Improved heat and mass transfer, safer reactions, ease of scalability. | Development of continuous flow processes for synthesis. |
Deeper Elucidation of Biological Roles and Molecular Mechanisms of 3-Oxododecanoate
The structural similarity of 3-oxododecanoate derivatives to N-acyl-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing (QS), suggests a significant, yet largely unexplored, biological role. nih.govvibiosphen.com Future research should focus on deciphering the precise molecular mechanisms through which this compound and its corresponding acid might influence bacterial communication and virulence. uri.edu
A critical area of investigation is the potential for these molecules to act as modulators of QS systems. uri.edu This involves studying their ability to either mimic or antagonize the natural AHL autoinducers, thereby disrupting bacterial communication and potentially mitigating pathogenicity. nih.govuri.edu Detailed studies on the interaction of 3-oxododecanoate with QS receptors, such as LasR in Pseudomonas aeruginosa, are necessary to understand the structural requirements for binding and activity. nih.govresearchgate.net
Furthermore, the enzymatic synthesis and degradation of 3-oxododecanoate within biological systems warrant deeper investigation. Identifying and characterizing the enzymes responsible for its metabolism could reveal novel biochemical pathways and potential targets for therapeutic intervention. For instance, acylases capable of hydrolyzing AHLs might also act on 3-oxododecanoate, suggesting a role in quenching QS signals. mdpi.com
Key research questions to be addressed include:
Does this compound or its derivatives bind to known quorum sensing receptors?
Can these molecules modulate the expression of virulence genes in pathogenic bacteria?
What are the metabolic pathways and enzymes involved in the biosynthesis and degradation of 3-oxododecanoate in microorganisms?
What is the stereochemical preference for biological activity, considering that natural signaling molecules are often enantiomerically pure? biorxiv.org
Advanced Analytical Strategies for Trace Analysis and Stereochemical Characterization
The ability to detect and quantify this compound at trace levels and to determine its stereochemical configuration is crucial for both synthetic and biological studies. Future research in analytical chemistry should focus on developing more sensitive and selective methods for its analysis.
For trace analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will continue to be vital. However, there is a need to develop optimized methods with lower detection limits, particularly for complex biological matrices. This may involve the use of advanced sample preparation techniques and high-resolution mass spectrometry.
A significant challenge lies in the stereochemical characterization of 3-oxododecanoate. Since the biological activity of chiral molecules is often dependent on their stereochemistry, the ability to separate and identify enantiomers is paramount. biorxiv.org High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for enantiomeric separation. nih.govwvu.edumdpi.comresearchgate.net Future work should focus on the development of specific chiral columns and methods tailored for the separation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful methods for determining relative stereochemistry. researchgate.netnih.gov Advanced NMR techniques, potentially in combination with chiral derivatizing agents, could be employed to elucidate the absolute configuration of synthesized and biologically active forms of 3-oxododecanoate.
| Analytical Technique | Application | Future Development |
| GC-MS/LC-MS | Trace quantification in complex matrices. | Method optimization for lower detection limits, high-resolution MS. |
| Chiral HPLC | Separation of enantiomers. nih.govwvu.edumdpi.comresearchgate.net | Development of specific chiral stationary phases, method validation. nih.govnih.gov |
| NMR Spectroscopy | Determination of relative and absolute stereochemistry. researchgate.netnih.gov | Application of advanced 2D NMR techniques, use of chiral solvating agents. |
Exploiting this compound in Novel Chemical Biology and Materials Research
The unique chemical structure of this compound, featuring both a β-keto and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules and materials. researchgate.net Future research should explore its potential in chemical biology and materials science.
In chemical biology, this compound can be used as a scaffold to design and synthesize chemical probes to study biological processes. nih.govnih.gov For instance, by attaching fluorescent tags or affinity labels, it could be used to identify and characterize protein targets involved in bacterial quorum sensing or other cellular pathways. Its structural similarity to natural signaling molecules makes it an ideal starting point for the development of potent and selective modulators of these pathways. uri.edu
In materials science, the reactivity of the β-keto ester moiety can be exploited in polymer chemistry. It can potentially be incorporated into polymer backbones or used as a functional side group to create novel materials with tailored properties. For example, the ability of β-keto esters to form metal chelates could be utilized to develop new catalysts or materials with specific optical or electronic properties. Research in this area would involve exploring polymerization reactions involving this compound and characterizing the resulting polymers.
Computational and Theoretical Studies of this compound Reactivity and Interactions
Computational and theoretical chemistry offer powerful tools to complement experimental studies on this compound. rsc.orgnih.govresearchgate.net Future research in this area can provide valuable insights into its reactivity, conformational preferences, and interactions with biological macromolecules.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of the molecule. nih.govumanitoba.ca These calculations can help in understanding reaction mechanisms for its synthesis and predict its reactivity towards various nucleophiles and electrophiles. rsc.orgresearchgate.net This knowledge can guide the design of more efficient synthetic routes and the development of novel derivatives with desired properties.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with proteins, such as quorum sensing receptors. mdpi.commdpi.comnih.goviphy.ac.cnnih.gov These simulations can provide a detailed picture of the binding modes and the key intermolecular interactions that govern its biological activity. researchgate.net This information is crucial for the rational design of more potent and selective QS modulators.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of 3-oxododecanoate analogs with their biological activity. mdpi.com This can lead to the development of predictive models that can accelerate the discovery of new compounds with enhanced antibacterial or other desired biological properties.
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. nih.govumanitoba.ca | Predicting reaction pathways, designing new catalysts. rsc.orgresearchgate.net |
| Molecular Dynamics (MD) | Simulating interactions with biological targets. mdpi.commdpi.comnih.goviphy.ac.cnnih.gov | Understanding binding mechanisms, guiding drug design. researchgate.net |
| QSAR | Correlating structure with biological activity. mdpi.com | Developing predictive models for novel bioactive compounds. |
Q & A
Basic: What are the optimal laboratory conditions for synthesizing Methyl 3-oxododecanoate?
This compound is synthesized via esterification of 3-oxododecanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:
- Reaction temperature : Reflux conditions (typically 60–80°C).
- Catalyst loading : 1–5 mol% relative to the acid.
- Reaction time : 6–12 hours, monitored by TLC or GC-MS for completion.
Post-reaction, neutralization with a weak base (e.g., sodium bicarbonate) and purification via distillation or column chromatography yields the product .
Basic: What physical properties are critical for handling this compound in experiments?
- Appearance : Colorless liquid at room temperature.
- Boiling point : ~267°C (initial boiling point).
- Density : 0.8702 g/cm³ at 20°C.
- Storage : Store in a dry, ventilated environment at 2–8°C to prevent degradation (extrapolated from similar esters) .
- Safety : Use gloves and eye protection; avoid inhalation due to potential vapor irritation .
Advanced: How can enzymatic decarboxylation of this compound be studied, and what experimental controls are necessary?
The enzyme 3-oxolaurate decarboxylase (EC 4.1.1.56) catalyzes its conversion to 2-undecanone and CO₂. Methodological considerations include:
- Enzyme assay : Monitor CO₂ release via manometric or spectrophotometric methods (e.g., coupled with bicarbonate detection).
- Substrate specificity : Test analogs (C14–C16 oxo-acids) to confirm enzyme selectivity.
- Controls : Include heat-inactivated enzyme and substrate-free reactions to rule out non-enzymatic decarboxylation .
Advanced: What strategies enable enantioselective synthesis of 3R-hydroxydodecanoate derivatives from this compound?
Enantioselective reduction of the 3-keto group can be achieved using:
- Catalysts : Chiral transition-metal complexes (e.g., Ru-BINAP) or biocatalysts (ketoreductases).
- Reducing agents : NaBH₄ with chiral ligands or enzymatic NADPH-dependent systems.
- Analysis : Confirm stereochemistry via chiral HPLC or optical rotation measurements. Evidence shows R-configuration predominates in bacterial quorum-signaling molecules .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or high-temperature applications.
- Decomposition risks : Avoid contact with strong oxidizers; thermal decomposition may release CO/CO₂ .
Advanced: How is this compound implicated in bacterial quorum sensing, and what models are used to study this?
In Methylobacterium spp., this compound is a precursor for 3R-OH-5Z-C12:1-HSL , a quorum-sensing signal. Experimental models include:
- Reporter strains : Engineered bacteria with fluorescent reporters linked to mmaR (transcription factor).
- Synthetic analogs : Test activity of stereoisomers to validate signal specificity .
Basic: What analytical techniques confirm the purity and structure of this compound?
- NMR : ¹H/¹³C NMR for functional group verification (e.g., ester carbonyl at ~170 ppm).
- GC-MS : Retention time and fragmentation pattern comparison with standards.
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
- Reference data : Cross-check with NIST Chemistry WebBook spectra .
Advanced: How can conflicting stability data for this compound be resolved?
Discrepancies in storage recommendations (e.g., room temperature vs. refrigeration) may arise from impurities or batch variability. To address this:
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring.
- Incompatibility screening : Test reactivity with common lab reagents (e.g., oxidizers, acids) .
Basic: How do solubility properties influence biological assays with this compound?
- Solubility : Low in water; dissolve in DMSO, ethanol, or acetone (<1% v/v for cell-based assays).
- Bioavailability : Use emulsifiers (e.g., Tween-80) for in vivo studies to enhance dispersion .
Advanced: How is isotopic labeling used to trace this compound in metabolic studies?
- Labeling : Synthesize ¹³C-labeled this compound at the ketone or ester group.
- Tracing : Use LC-MS/MS to track incorporation into downstream metabolites (e.g., β-oxidation products or acyl-HSLs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
